(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Catalog No.
S997399
CAS No.
1198791-65-9
M.F
C21H19NO4
M. Wt
349,38 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

1198791-65-9

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid

Molecular Formula

C21H19NO4

Molecular Weight

349,38 g/mole

InChI

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1

InChI Key

ZXOKSWZUJXKQCQ-OAQYLSRUSA-N

SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

1198791-65-9;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoicacid;SCHEMBL3434059;(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoicacid;MolPort-021-802-691;ZINC36914699;AKOS015950187;(R)-N-Fmoc-2-(2'-propynyl)alanine;AK162460

Canonical SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Scientific databases like PubChem and SciFinder haven't yielded any significant results for this specific compound.

This doesn't necessarily mean the compound has no applications, but it suggests research on it might be limited or not yet published in the open scientific literature.

However, Based on Structural Features, Here's Some Speculation

While detailed research applications are unknown, we can speculate on potential uses based on the building blocks present in the molecule's structure:

  • (R)-2-methylpent-4-ynoic acid: This part of the molecule contains a terminal alkyne group, which can be useful in click chemistry reactions []. Click chemistry is a powerful tool for joining molecules together specifically and efficiently.

  • (9H-Fluoren-9-yl)methoxy)carbonyl: This portion might be related to a protecting group strategy in organic synthesis. Protecting groups are used to temporarily mask reactive functionalities in a molecule while performing chemical modifications on other parts. The presence of a fluorenylmethoxycarbonyl (Fmoc) group suggests this molecule could be a precursor in a peptide synthesis scheme, but this is purely speculative without further information.

Please note that this is speculation based on functional groups and should not be taken as confirmed applications.

Finding More Information

If you're interested in learning more about this specific compound, here are some suggestions:

  • Try searching for patents mentioning the compound. Patents often disclose novel uses of chemical compounds.
  • Contact chemical suppliers who might list this compound in their catalogs. They might have some information about its potential applications.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is a complex organic compound characterized by its unique structure, which includes a fluorene moiety, a methoxycarbonyl group, and an alkyne functional group. This compound is known for its potential applications in medicinal chemistry due to its structural features that may facilitate interactions with biological targets. The presence of the fluorene group often contributes to enhanced lipophilicity and potential bioactivity, making it a subject of interest in drug design and development.

The chemical reactivity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid can be explored through various reactions typical of carboxylic acids, amines, and alkynes. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Acid-Base Reactions: The acidic hydrogen of the carboxylic group can participate in neutralization reactions with bases.
  • Alkyne Reactions: The terminal alkyne may undergo reactions such as hydrohalogenation or hydrosilylation, leading to the formation of new functional groups.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Research indicates that compounds similar to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid exhibit various biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of specific functional groups may enhance the compound's ability to disrupt microbial membranes.
  • Enzyme Inhibition: Certain structural motifs within the compound can act as inhibitors for various enzymes, potentially useful in therapeutic applications.

The exact biological activity of this specific compound requires further investigation through experimental studies.

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Protection and Deprotection Strategies: Protecting groups are often used to shield sensitive functional groups during synthesis.
  • Coupling Reactions: The formation of the amide bond between the fluorene derivative and the amino acid component is crucial.
  • Alkyne Formation: The introduction of the alkyne functionality can be achieved through various coupling methods, such as Sonogashira coupling.

These methods illustrate the complexity involved in synthesizing this compound and highlight the need for careful planning in synthetic routes.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may contribute to the development of novel drugs targeting specific diseases.
  • Material Science: The compound could be utilized in creating advanced materials due to its electronic properties.
  • Biotechnology: It may serve as a tool in biochemical assays or as a precursor for biologically active molecules.

These applications underscore the relevance of this compound in both research and practical applications.

Interaction studies involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid focus on its binding affinity with various biological targets, such as enzymes or receptors. Techniques commonly employed include:

  • Molecular Docking Studies: To predict how the compound interacts with target proteins at a molecular level.
  • In Vitro Assays: To evaluate biological responses upon treatment with the compound.
  • Spectroscopic Methods: Such as NMR or mass spectrometry to analyze binding interactions.

These studies are essential for understanding the pharmacological profile of the compound and its potential therapeutic uses.

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-Amino-2-methylpent-4-yneAlkyne group without fluoreneSimpler structure, less lipophilic
9-FluorenemethanolFluorene core without additional functionalitiesPotentially lower reactivity
4-Pentynoic acidSimilar alkyne functionalityMore acidic character

These comparisons highlight how (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid stands out due to its complex structure combining multiple functional groups that enhance its biological activity and synthetic utility.

XLogP3

3.5

Dates

Modify: 2023-08-15

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